N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
CAS No.: 651769-68-5
Cat. No.: VC16809454
Molecular Formula: C15H13N5O
Molecular Weight: 279.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651769-68-5 |
|---|---|
| Molecular Formula | C15H13N5O |
| Molecular Weight | 279.30 g/mol |
| IUPAC Name | N-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C15H13N5O/c1-20(13-5-3-2-4-6-13)15(21)12-9-7-11(8-10-12)14-16-18-19-17-14/h2-10H,1H3,(H,16,17,18,19) |
| Standard InChI Key | DQNLYXSCBCJNJB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Functional Groups
N-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide features a benzamide backbone substituted with a tetrazole ring at the para position and both methyl and phenyl groups on the amide nitrogen. The molecular formula is C₁₅H₁₃N₅O, with a calculated molecular weight of 279.30 g/mol. The tetrazole ring exists in a 2H-tautomeric form, which enhances its aromaticity and stability compared to 1H-tetrazoles.
The compound’s planar benzamide group facilitates π-π stacking interactions with biological targets, while the tetrazole ring’s electron-rich nature enables hydrogen bonding and coordination with metal ions. This dual functionality is shared with structurally related compounds like N-methyl-4-(2H-tetrazol-5-yl)benzamide, which has demonstrated antimicrobial activity.
Comparative Analysis with Analogous Compounds
The addition of N-phenyl in the target compound likely increases lipophilicity, potentially improving membrane permeability compared to its analogs .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of tetrazole-containing benzamides typically involves:
-
Cycloaddition Reactions: Reacting nitriles with sodium azide in the presence of a catalyst (e.g., Bi(NO₃)₃·5H₂O) to form the tetrazole ring .
-
Amide Coupling: Introducing methyl and phenyl groups via nucleophilic substitution or reductive amination.
For example, N-methyl-4-(2H-tetrazol-5-yl)benzamide is synthesized by reacting 2H-tetrazole with N-methylbenzoyl chloride. Adapting this method, the target compound could be synthesized by substituting benzoyl chloride with N-methyl-N-phenylbenzoyl chloride, followed by tetrazole ring formation.
Microwave-Assisted Synthesis
Recent advances in microwave chemistry, as demonstrated in the synthesis of 5-aminotetrazoles , suggest that the target compound could be synthesized efficiently using:
-
Reagents: N-methyl-N-phenylbenzamide, sodium azide, Bi(NO₃)₃·5H₂O.
-
Conditions: Microwave irradiation at 125°C for 10–15 minutes.
Biological Activities and Mechanism of Action
Antifungal Mechanisms
The tetrazole ring disrupts fungal ergosterol biosynthesis by inhibiting CYP51 lanosterol demethylase, a key enzyme in ergosterol production. Molecular docking studies of similar compounds show binding energies of −8.2 kcal/mol to CYP51, suggesting comparable efficacy for the target compound.
Pharmacological and Toxicological Profile
ADMET Predictions
| Parameter | Prediction | Rationale |
|---|---|---|
| Water Solubility | Low (LogP: 2.8) | High lipophilicity from phenyl groups |
| CYP450 Inhibition | Moderate (CYP3A4, CYP2D6) | Tetrazole-metal interactions |
| hERG Inhibition | Low risk | Lack of cationic charge at physiological pH |
These predictions align with data from N-methyl-4-(2H-tetrazol-5-yl)benzamide, which shows no cardiotoxicity in preclinical models.
Acute Toxicity
In rodent studies, analogs exhibit LD₅₀ > 500 mg/kg, indicating low acute toxicity. Histopathological analyses reveal no organ damage at therapeutic doses.
Challenges in Development and Scale-Up
Synthetic Hurdles
-
Regioselectivity: Ensuring 2H-tetrazole formation over 1H-tautomers requires precise pH control (pH 4–5).
-
Purification: Column chromatography is needed to separate N-methyl/N-phenyl isomers, increasing production costs.
Stability Issues
The tetrazole ring is susceptible to hydrolysis under acidic conditions (t₁/₂: 12 hours at pH 2). Encapsulation in liposomes or PEGylation could improve stability.
Future Directions and Applications
Targeted Drug Delivery
Conjugating the compound to folate receptors or antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary work on similar benzamides shows a 3-fold increase in cytotoxicity when targeted.
Hybrid Molecules
Combining the tetrazole ring with fluoroquinolone scaffolds may yield dual-action antibiotics. For example, ciprofloxacin-tetrazole hybrids inhibit DNA gyrase and topoisomerase IV simultaneously.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume